N-{[3-(4-chlorophenyl)-4,5-dihydro-5-isoxazolyl]methyl}-N'-ethyl-N-(4-fluorobenzyl)urea
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Overview
Description
N-{[3-(4-chlorophenyl)-4,5-dihydro-5-isoxazolyl]methyl}-N’-ethyl-N-(4-fluorobenzyl)urea is a synthetic organic compound that features a unique combination of functional groups, including a chlorophenyl group, an isoxazole ring, and a fluorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(4-chlorophenyl)-4,5-dihydro-5-isoxazolyl]methyl}-N’-ethyl-N-(4-fluorobenzyl)urea typically involves multiple steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a β-keto ester and hydroxylamine.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction.
Formation of the Urea Linkage: The final step involves the reaction of the isoxazole derivative with an isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(4-chlorophenyl)-4,5-dihydro-5-isoxazolyl]methyl}-N’-ethyl-N-(4-fluorobenzyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and fluorobenzyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry: The compound may be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Agrochemicals: It could be used in the development of pesticides or herbicides due to its unique chemical structure.
Materials Science: The compound may be utilized in the synthesis of novel materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-{[3-(4-chlorophenyl)-4,5-dihydro-5-isoxazolyl]methyl}-N’-ethyl-N-(4-fluorobenzyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-N’-ethylurea
- N-(4-fluorobenzyl)-N’-ethylurea
- N-{[3-(4-chlorophenyl)-4,5-dihydro-5-isoxazolyl]methyl}urea
Uniqueness
N-{[3-(4-chlorophenyl)-4,5-dihydro-5-isoxazolyl]methyl}-N’-ethyl-N-(4-fluorobenzyl)urea is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
CAS No. |
1008382-69-1 |
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Molecular Formula |
C20H21ClFN3O2 |
Molecular Weight |
389.8 g/mol |
IUPAC Name |
1-[[3-(4-chlorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl]-3-ethyl-1-[(4-fluorophenyl)methyl]urea |
InChI |
InChI=1S/C20H21ClFN3O2/c1-2-23-20(26)25(12-14-3-9-17(22)10-4-14)13-18-11-19(24-27-18)15-5-7-16(21)8-6-15/h3-10,18H,2,11-13H2,1H3,(H,23,26) |
InChI Key |
NTYIAPBDOPMPBF-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)N(CC1CC(=NO1)C2=CC=C(C=C2)Cl)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
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